molecular formula C18H23N3O4S B2811812 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide CAS No. 2034397-63-0

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide

Cat. No.: B2811812
CAS No.: 2034397-63-0
M. Wt: 377.46
InChI Key: JFEZMJVIZDVRDO-JCNLHEQBSA-N
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Description

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide is a synthetic small molecule building block offered for research and development purposes. This compound features a (1r,4r)-cyclohexyl core that provides a rigid scaffold, substituted with a pyrazine heterocycle and a phenoxyethanesulfonamide group. Molecules containing the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl structure are of significant interest in medicinal chemistry and are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The integration of a sulfonamide functional group is a common strategy in drug design due to its ability to participate in key hydrogen bonding interactions with biological targets. This molecular architecture suggests potential for utility in early-stage drug discovery projects, including the development of enzyme inhibitors or receptor modulators. Research into analogous compounds has indicated possible bioactivity relevant to various disease areas, although specific target binding and mechanism of action for this exact molecule require empirical determination . As a research-grade chemical, this product is intended for laboratory use exclusively by qualified professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-phenoxy-N-(4-pyrazin-2-yloxycyclohexyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c22-26(23,13-12-24-16-4-2-1-3-5-16)21-15-6-8-17(9-7-15)25-18-14-19-10-11-20-18/h1-5,10-11,14-15,17,21H,6-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZMJVIZDVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)CCOC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexyl intermediate, followed by the introduction of the pyrazinyl group through nucleophilic substitution. The final step often involves the sulfonamide formation via reaction with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The pyrazinyl group can be reduced under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce cyclohexyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Sulfonamide Derivatives with Pyrazine/Pyrazole Moieties

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Yield Key References
2-Phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide Phenoxyethyl, pyrazine, cyclohexyl (1r,4r) Not explicitly provided Not reported N/A
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (17) Pyrazole, dimethyl, pyrazine, cyclohexyl (1r,4r) 302.16 55%
N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine, cyclopropane sulfonamide 418 (M+H)+ Not specified

Key Observations :

  • Structural Complexity : The target compound lacks the fused imidazo-pyrrolo-pyrazine system seen in analogs, which may reduce steric hindrance and improve solubility .
  • Synthetic Accessibility: Compound 17 (from ) shares the (1r,4r)-cyclohexyl-pyrazine scaffold but uses a pyrazole sulfonamide, synthesized via sulfonyl chloride coupling in THF with moderate yield (55%) . This contrasts with the target compound’s phenoxyethyl group, which may require alternative coupling strategies.

Sulfonamide Derivatives with Aromatic/Ether Linkages

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Key References
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo-pyrimidine, chromene, fluoro substituents 616.9 211–214

Key Observations :

  • Thermal Stability : The higher melting point (211–214°C) of the compound suggests greater crystalline stability, possibly due to extended aromaticity and hydrogen-bonding sulfonamide groups .

Pharmacokinetic and Physicochemical Trends

  • Molecular Weight : The target compound’s molecular weight is expected to be ~400–450 g/mol (based on structural analogy), positioning it within the acceptable range for oral bioavailability, unlike the higher-weight analogs in (~617 g/mol) .

Biological Activity

2-Phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide can be represented as follows:

  • Molecular Formula : C19H23N3O3S
  • Molecular Weight : 373.47 g/mol
  • IUPAC Name : 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide

Research indicates that this compound acts primarily as an inhibitor of the N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of fatty acid amides. By inhibiting NAAA, the compound may enhance the levels of endogenous fatty acid amides, which are implicated in various physiological processes such as pain modulation and inflammation .

In Vitro Studies

In vitro assays have demonstrated that 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide exhibits significant inhibitory activity against NAAA. The half-maximal inhibitory concentration (IC50) values for this compound have been reported to be in the low micromolar range, indicating potent activity .

In Vivo Studies

In vivo studies using animal models have shown that this compound can reduce pain and inflammation. For instance, in a model of acute inflammatory pain, administration of the compound resulted in a significant decrease in pain scores compared to control groups .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of 2-phenoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide:

  • Pain Modulation Study :
    • Objective : To assess the analgesic effects in a rat model.
    • Findings : The compound significantly reduced nociceptive responses, suggesting its potential as an analgesic agent.
    • Reference :
  • Anti-inflammatory Activity :
    • Objective : To evaluate anti-inflammatory properties.
    • Findings : The compound decreased pro-inflammatory cytokine levels in serum samples from treated animals.
    • Reference :
  • Pharmacokinetic Profile :
    • Objective : To determine absorption and distribution characteristics.
    • Findings : The compound exhibited favorable pharmacokinetic properties with good bioavailability and tissue distribution.
    • Reference :

Data Table: Biological Activity Overview

Study TypeIC50 (µM)Effect ObservedReference
In Vitro NAAA Inhibition0.655High inhibitory potency
In Vivo Pain ModelN/ASignificant reduction in pain
Anti-inflammatory StudyN/ADecreased cytokine levels
PharmacokineticsN/AFavorable absorption profile

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)ethanesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the cyclohexyl intermediate (e.g., halogenation or hydroxylation) followed by nucleophilic substitution to attach the pyrazinyl group. Reaction conditions such as solvent choice (e.g., THF for LiAlH4 reductions), temperature control, and catalysts (e.g., palladium for coupling reactions) significantly impact yield and purity. For example, NaHB(OAc)3 in DCM is effective for reductive amination steps, while anhydrous conditions prevent side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹), while mass spectrometry confirms molecular weight. High-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) assess purity and thermal stability .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

  • Methodological Answer : Structural analogs with pyrazinyl ether and sulfonamide moieties (e.g., 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide) exhibit kinase inhibitory activity, particularly against tyrosine kinases involved in cancer and inflammatory pathways. Target prioritization involves comparative binding assays and computational docking studies .

Q. What are the recommended storage conditions to maintain the compound's stability?

  • Methodological Answer : The compound is sensitive to light and moisture. Storage in amber vials under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., DMSO) preserves stability. Regular stability testing via HPLC ensures integrity over time .

Advanced Research Questions

Q. How can researchers resolve stereochemical uncertainties in the cyclohexyl ring system during synthesis?

  • Methodological Answer : Stereochemical confirmation requires chiral chromatography or X-ray crystallography. For example, (1R,4R)-configured intermediates are validated using 2D NOESY NMR to detect spatial proximity of substituents. Asymmetric synthesis methods, such as enantioselective catalysis, can enforce desired configurations .

Q. What strategies are employed to optimize the compound's kinase inhibitory activity while minimizing off-target effects?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., sulfonamide chain length, pyrazine modifications) to enhance selectivity. Kinase profiling panels (e.g., Eurofins KinaseProfiler) identify off-target binding. Molecular dynamics simulations predict binding site interactions, guiding rational design .

Q. How do researchers address discrepancies in reported IC₅₀ values across different biological assays?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability differences. Normalization to reference inhibitors and orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) reconcile data. Purity validation via LC-MS is critical to exclude batch variability .

Q. What computational methods are used to predict binding modes with target enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with kinase ATP-binding pockets. Free energy perturbation (FEP) calculations quantify binding energy contributions of key residues. Validation includes co-crystallization with targets like BRAF or EGFR .

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